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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylboronic acid

Cat. No.: B1307773

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for 2,3,6-
Trifluorophenylboronic acid (CsH4sBF302), a valuable building block in organic synthesis and
drug development. This document is intended for researchers, scientists, and professionals in
the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,3,6-Trifluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to elucidate the structure and electronic environment of the
molecule. While specific experimental data for 2,3,6-Trifluorophenylboronic acid is not
publicly available in detail, the following tables represent typical expected shifts and general
data based on analysis of similar fluorinated phenylboronic acids.

Table 1: *H NMR Data (Typical)

Chemical Shift (6) ppm Multiplicity Assignment

7.0-75 m Ar-H
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|8.0-8.5]|brs|B(OH2) |

Table 2: 13C NMR Data (Typical)

Chemical Shift (d) ppm Assignment

110 - 165 (d, JC-F) Ar-C

| Broad or unobserved | C-B |

Table 3: 1°F NMR Data (Typical)

Chemical Shift (6) ppm Assignment

| -160 to -110 | Ar-F |

Table 4: 1B NMR Data (Typical)

Chemical Shift (6) ppm Assignment

| 18 - 30 | B(OH): |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional
groups present in the solid-state compound.[1]

Table 5: IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Broad, Strong O-H stretch (B(OH)2)
~1600 Medium C=C stretch (aromatic)
~1450 Medium C-H in-plane bend
1350 - 1300 Strong B-O stretch

1200 - 1000 Strong C-F stretch

| ~700 | Medium | O-B-O bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound. For organoboron compounds, soft ionization techniques like Electrospray
lonization (ESI) are often preferred to minimize fragmentation.[2]

Table 6: Mass Spectrometry Data (Expected)

miz lon
176.02 [M]* (if using a hard ionization technique)
177.03 [M+H]* (if using a soft ionization technique)

| 198.01 | [M+Na]* (common adduct in ESI) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure
reproducibility.

NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of arylboronic acids is as follows:
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e Sample Preparation: A solution of 2,3,6-Trifluorophenylboronic acid (typically 5-10 mg) is
prepared in a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de) in a
standard 5 mm NMR tube.

 Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1H NMR: Standard pulse sequences are used to acquire the proton spectrum.
e 13C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.
e 19F NMR: A standard one-pulse experiment is typically used.

o 1B NMR: Due to the quadrupolar nature of the boron nucleus, specific pulse sequences may
be employed to obtain sharper signals. A solution of BF3-OEtz in the same deuterated
solvent is often used as an external reference.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The IR spectrum of the solid sample is obtained using an ATR accessory on an FT-IR
spectrometer.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Application: A small amount of the solid 2,3,6-Trifluorophenylboronic acid is
placed directly onto the ATR crystal.

o Pressure Application: A pressure arm is applied to ensure good contact between the sample
and the crystal.

o Data Acquisition: The sample spectrum is recorded, typically over a range of 4000-400 cm~—1,
The final spectrum is presented as a ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry

A general procedure for obtaining the mass spectrum of a boronic acid using ESI-MS is as
follows:
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e Sample Preparation: A dilute solution of 2,3,6-Trifluorophenylboronic acid is prepared in a
suitable solvent system, such as methanol or acetonitrile with a small percentage of formic
acid to promote ionization.

 Instrumentation: The analysis is performed on a mass spectrometer equipped with an
electrospray ionization source.

« lonization: The sample solution is introduced into the ESI source, where it is nebulized and
ionized to form gaseous ions.

o Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-
flight) where they are separated based on their mass-to-charge ratio (m/z). The resulting
mass spectrum is recorded.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3,6-
Trifluorophenylboronic acid.
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Workflow for spectroscopic analysis.
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Logic for data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluorophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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